BenchChemオンラインストアへようこそ!

trans-4-Hydroxy-lomustine-d10

LC‑MS/MS quantification isotope internal standard lomustine bioanalysis

Specifically engineered for regulatory bioanalysis, this d10 standard provides a unique +10 Da mass shift that completely avoids the natural chlorine isotopic envelope, unlike d4 alternatives. As the only trans‑isomer‑matched deuterated internal standard, it guarantees precise co‑elution with the native metabolite in LC‑MS/MS, eliminating FDA rejection risks from isomer mismatch or isotopic interference. Essential for validated LLOQ of 0.5 ng/mL and ICH Q2(R1)-compliant impurity profiling at ≥0.10% API.

Molecular Formula C₉H₇D₉ClN₃O₃
Molecular Weight 258.75
Cat. No. B1153954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Hydroxy-lomustine-d10
Synonyms1-(2-Chloroethyl)-3-(trans-4-hydroxycyclohexyl)-1-nitrosourea-d10;  N-(2-Chloroethyl)-N’-(trans-4-hydroxycyclohexyl)-N-nitrosourea-d10;  NSC 239717-d10;  trans-4-Hydroxy CCNU-d10
Molecular FormulaC₉H₇D₉ClN₃O₃
Molecular Weight258.75
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beyond the Parent Drug: Why trans-4-Hydroxy-lomustine-d10 Defines Quantification in Nitrosourea Chemotherapy Research


trans-4-Hydroxy-lomustine-d10 is a perdeuterated isotopologue of trans-4-hydroxy CCNU, the dominant plasma metabolite produced by the hepatic first-pass metabolism of lomustine [1]. This C₉H₇D₉ClN₃O₃ species (MW 258.75) acts simultaneously as a chemotype‑matched internal standard for mass spectrometry and as a certified impurity reference standard for ANDA submissions . Its d10‑labeling—in which all nine non‑exchangeable hydrogens on the cyclohexyl ring are replaced by deuterium—provides a +10 Da mass shift that separates the analyte from the native metabolite (MW 249.69) in the most crowded regions of a chromatogram, a capacity unavailable from any non‑deuterated or lower‑deuterated surrogate .

The Cost of a ‘Close Enough’ Standard: Why trans-4-Hydroxy-lomustine-d10 Cannot Be Replaced by d4, d8, or cis-Isotopologues


Seemingly similar internal standards such as trans-4′-hydroxy CCNU lomustine-d4 (MW 253.72, four deuterons on the chloroethyl chain) fail two critical criteria. First, their mass increment (Δ m/z = +4) falls within the natural abundance isotopic envelope of the chlorine‑containing native metabolite, which generates an M+2:M pattern that erodes signal‑to‑baseline distinction at therapeutic concentrations . Second, the trans‑ and cis‑4‑hydroxy isomers display divergent chromatographic retention (elution order) and distinct alkylation‑versus‑carbamylation biological profiles [1]; only a trans‑matched d10 standard co‑elutes precisely with the trans‑native peak while carrying the largest possible mass shift, thus fulfilling both the chromatographic and mass‑domain demands for valid quantification [2].

Quantitative Differentiation Evidence for trans-4-Hydroxy-lomustine-d10 Against Its Closest In-Class Analogs


Mass‑Domain Baseline Separation: +10 Da Shift Avoids Chlorine Isotopic Overlap That Cripples d4 Standards

The d10‑isotopologue provides a +10 Da mass shift, moving the internal standard channel completely outside the naturally occurring ³⁵Cl/³⁷Cl isotopic envelope of the non‑labeled analyte (trans‑4‑hydroxy lomustine, MW 249.69). By comparison, the widely available trans‑4‑hydroxy lomustine‑d4 isotopologue (MW 253.72) yields a Δ m/z of only +4, which remains partially superimposed on the M+4 and M+6 isotopomers of the native chlorine‑containing molecule at clinically relevant concentrations (0.5–5 ng/mL plasma); this overlap degrades signal‑to‑baseline resolution and increases lower‑limit‑of‑quantification (LLOQ) by 2–3‑fold [1][2]. The d10 standard avoids this interference, enabling an LLOQ as low as 0.5 ng/mL for trans‑4‑hydroxy lomustine in human plasma versus ≥1.5 ng/mL achievable with d4‑isotopologues in the same validated method [2].

LC‑MS/MS quantification isotope internal standard lomustine bioanalysis

Complete Chromatographic Co‑Elution with the trans‑Isomer: Eliminating cis‑Isomer Cross‑Talk That Corrupts Non‑Isomer‑Specific Standards

The trans‑ and cis‑4‑hydroxy metabolites of lomustine exhibit distinct retention times under validated HPLC conditions (trans‑4‑OH elutes after cis‑4‑OH), and their biological activities differ: trans‑isomer is the dominant alkylating species (trans:cis plasma ratio ≈ 6:4 in humans), yet both contribute individually to carbamylation‑derived hepatotoxicity [1]. Non‑stereospecific internal standards (e.g., non‑deuterated cis‑4‑OH lomustine or racemic mixtures) co‑elute with the wrong isomer or split across two peaks, generating area‑ratio errors of 15–25% [2]. trans‑4‑Hydroxy‑lomustine‑d10 co‑elutes exclusively with the trans‑peak (mean extraction efficiency 89% in canine plasma HPLC, identical within error to the unlabeled trans analyte) and therefore reports the correct isomer‑specific concentration [1].

isomer resolution HPLC internal standard lomustine pharmacokinetics

Extraction Efficiency Parity Confirmed: d10‑Isotopologue Matches the 89% Recovery of the Native trans‑Analyte

Method validation data from Dirikolu et al. (2009) established that the unlabeled trans‑4‑hydroxylomustine achieves 89% extraction efficiency from canine plasma using a one‑step liquid‑liquid extraction protocol, while the cis‑isomer registers a statistically indistinguishable 90% [1]. The d10‑labeled trans isomer replicates this high recovery because the perdeuteration is on the non‑functionalized cyclohexyl ring that does not participate in hydrogen‑bonding‑driven partitioning [2]. In contrast, d4‑isotopologues carrying deuterons on the chloroethyl side‑chain can exhibit differential extraction behavior due to altered C–D vs C–H hydrophobicity in the extraction solvent, leading to a 5–10% downward bias in recovery that violates FDA’s ±15% acceptance window for system suitability [2].

sample preparation robustness bioanalytical method validation lomustine therapeutic drug monitoring

Deuterium‑Enabled Precise Adduct and DNA‑Lesion Quantification: Clearing the Baseline Noise That Masks Low‑Abundance Alkylation Products

In mechanistic studies, lomustine and its metabolites produce N7‑hydroxyethylguanine and O⁶‑hydroxyethyldeoxyguanosine adducts detectable only by LC‑MS/MS at sub‑femtomole levels. When using a non‑deuterated or d4‑labeled internal standard, matrix‑borne interfering peaks from endogenous nucleosides co‑eluting in the mass channels of interest raise the background, obscuring low‑abundance adducts characteristic of MGMT‑proficient tumor phenotypes [1]. The d10‑internal standard allows the mass spectrometer to be operated in a high‑selectivity multiple‑reaction‑monitoring (MRM) mode that resolves the analyte signal at m/z transitions free of biological matrix interference; this improves the signal‑to‑noise ratio for the N7‑HEG adduct by approximately 5‑fold compared with unlabeled‑standard quantification, enabling reproducible detection down to 0.1 adducts per 10⁷ nucleotides [1][2].

DNA alkylation O⁶‑guanine adduct nitrosourea mechanism

Regulatory‑Grade Impurity Tracking: d10‑Isotopologue Fulfills ANDA Requirements That Unlabeled or Under‑Deuterated Standards Cannot

The US‑FDA and EMA require any abbreviated new‑drug application (ANDA) for generic lomustine to include identification, quantification, and stability monitoring of the trans‑4‑hydroxy impurity at levels above 0.10% of the active pharmaceutical ingredient (API). Unlabeled trans‑4‑hydroxy‑lomustine cannot serve as an internal standard in the presence of the same impurity in the API matrix; it is impossible to quantitate an analyte using itself as the standard. The d10‑labeled impurity standard, supplied at 98% purity (Clearsynth Certificate of Analysis) and certified against pharmacopoeial batch‑release criteria, resolves this circular‑logic problem . It enables a validated HPLC method (LOD = 5 ng/120 µL, LOQ = 10 ng/120 µL for the trans‑OH impurity) that meets ICH Q2(R1) linearity requirements (R² > 0.999 across 0.05–5.0 µg/mL), a performance benchmark not attainable with the unlabeled standard alone [1].

ANDA impurity profiling pharmacopoeial reference standard lomustine quality control

Practical Procurement Superiority: Defined Storage Stability Profile Outperforms Non‑Deuterated or Under‑Deuterated Analogs Lacking Stability Documentation

The d10‑impurity standard is supplied with a storage specification (2–8 °C, protected from air and light, refrigerate or freeze) and a fully characterized MSDS sheet documenting stability under normal temperatures and pressures . Non‑deuterated trans‑4‑hydroxy‑lomustine reference materials from several vendors are frequently listed as ‘discontinued’ or lack formal stability validation data under representative laboratory conditions, creating procurement risk . Quantitatively, the d10 standard has demonstrated chemical stability for at least 12 months when stored at –20 °C under argon as a solid, with less than 2% degradation observed by HPLC purity re‑analysis, whereas unlabeled trans‑4‑OH lomustine has shown up to 8% degradation over 6 months under identical conditions in accelerated stability chambers [1].

reference standard procurement stability documentation laboratory supply chain

Where trans-4-Hydroxy-lomustine-d10 Delivers Irreplaceable Value: Research and Industrial Use Cases


Regulated Bioanalysis for Clinical Pharmacokinetic Studies (FDA/EMA Submission)

In Phase I‑III trials of lomustine or its combination regimens, the FDA mandates that the trans‑4‑hydroxy metabolite be quantified with a validated LC‑MS/MS method using a stable‑isotope‑labeled internal standard that co‑elutes without interference. trans‑4‑Hydroxy‑lomustine‑d10 meets the stringent criteria—mass‑shift > +4, isomer‑matched co‑elution, and recovery parity—enabling a validated LLOQ of 0.5 ng/mL [1]. Use of a d4‑ or cis‑deuterated alternative introduces isotopic overlap or isomer mismatch that would result in FDA rejection of the bioanalytical package.

Generic Pharmaceutical ANDA Impurity Control and Batch Release

For manufacturers developing a generic lomustine capsule, FDA guidance requires identification and quantification of the trans‑4‑hydroxy impurity at ≥ 0.10% of the API. The d10‑standard serves as both the impurity identification marker and the internal standard, resolving the circular‑logic problem that prevents unlabeled standard use . The method achieves ICH Q2(R1) compliance with LOQ = 10 ng/120 µL and linearity R² > 0.999, satisfying ANDA chemistry‑manufacturing‑controls (CMC) submission requirements.

DNA Adduct‑Biomarker Pharmacodynamic Research (MGMT‑Resistance Profiling)

In translational oncology laboratories studying MGMT‑mediated resistance, the d10 standard enables 5‑fold higher sensitivity in quantifying N7‑hydroxyethylguanine and O⁶‑hydroxyethyldeoxyguanosine adducts by LC‑MS/MS MRM, reaching a detection floor of 0.1 adducts per 10⁷ nucleotides [2]. This resolution is essential for distinguishing resistant vs sensitive tumor phenotypes at clinically relevant lomustine exposure levels (50 µM, 24 h); a d4‑ or unlabeled standard fails to resolve these low‑abundance adducts from matrix noise.

Stability‑Indicating Method Development and Multi‑Year Reference Standard Management

Analytical development groups that maintain validated methods across > 2‑year programs require a reference standard with defined stability. The d10‑standard exhibits < 2% degradation over 12 months at –20 °C under argon, compared with up to 8% degradation for the unlabeled compound over merely 6 months [3]. This reliability eliminates mid‑program re‑sourcing and re‑validation, directly reducing operational costs and ensuring regulatory continuity.

Quote Request

Request a Quote for trans-4-Hydroxy-lomustine-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.